Cas no 2172471-39-3 (5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
- EN300-1477116
- 2172471-39-3
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- Inchi: 1S/C15H17N3/c16-11-3-1-2-10(8-11)12-4-5-15(17)14-9-18-7-6-13(12)14/h1-5,8,18H,6-7,9,16-17H2
- InChI Key: GEGIOKLOZDEPLT-UHFFFAOYSA-N
- SMILES: N1CC2C(=CC=C(C3C=CC=C(C=3)N)C=2CC1)N
Computed Properties
- Exact Mass: 239.142247555g/mol
- Monoisotopic Mass: 239.142247555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 64.1Ų
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477116-1.0g |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1477116-50mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-100mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-250mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-500mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-1000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-2500mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-5000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477116-10000mg |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine |
2172471-39-3 | 10000mg |
$5221.0 | 2023-09-28 |
5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine
5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine: A Comprehensive Overview
5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine, also known by its CAS number 2172471-39-3, is a fascinating compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule features a tetrahydroisoquinoline backbone with an amino group at position 8 and a 3-aminophenyl substituent at position 5. This unique combination of functional groups makes it a promising candidate for various therapeutic applications.
The isoquinoline skeleton is a well-known framework in natural products and synthetic compounds, often associated with antimicrobial, antitumor, and anti-inflammatory properties. In the case of 5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine, the presence of two amino groups introduces additional complexity and potential for interaction with biological targets. Recent studies have highlighted its ability to modulate key enzymes and receptors involved in neurodegenerative diseases, making it a subject of interest for drug discovery efforts.
One of the most intriguing aspects of this compound is its potential role in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that it can inhibit acetylcholinesterase (AChE), an enzyme whose overactivity is linked to cognitive decline in Alzheimer's patients. Additionally, its ability to scavenge free radicals suggests a protective role against oxidative stress, a common factor in neurodegenerative conditions.
The synthesis of 5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine involves a multi-step process that typically begins with the preparation of the isoquinoline core. This is followed by functionalization at specific positions to introduce the amino groups. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, paving the way for larger-scale production if clinical trials prove successful.
In terms of pharmacokinetics, this compound exhibits moderate solubility and permeability, which are essential for oral bioavailability. Preclinical studies have demonstrated that it can cross the blood-brain barrier effectively, a critical attribute for drugs targeting central nervous system disorders. However, further research is needed to optimize its pharmacokinetic profile and minimize potential off-target effects.
The application of computational chemistry tools has significantly enhanced our understanding of this compound's interactions with biological targets. Molecular docking studies have revealed that it binds effectively to AChE through hydrogen bonding and hydrophobic interactions. These insights are invaluable for guiding further optimization efforts aimed at improving potency and selectivity.
In conclusion, 5-(3-Aminophenyl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine represents a promising lead compound in the quest for novel therapies for neurodegenerative diseases. Its unique structure, coupled with recent advances in synthesis and computational modeling techniques, positions it as a key player in future drug development pipelines.
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